Primary Amine Pendant Group vs. Hydroxyethyl Analog: Functional Reactivity and Formulation Compatibility
The target compound carries a terminal primary amine (-NH2) on its N1-(2-aminoethyl) side chain, whereas the closest commercial analog, 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate (CAS 94108-68-6), bears a terminal hydroxyl (-OH) group [1]. This structural difference is consequential: the primary amine provides a nucleophilic handle for downstream conjugation (e.g., amidation, Schiff base formation, or further quaternization), whereas the hydroxyethyl variant is chemically inert under the same mild conditions [1][2]. In imidazolinium surfactant synthesis, the quaternization of 1-(2-aminoethyl)-2-alkyl-2-imidazolines with dimethyl sulphate proceeds via the same route described for tallow-derived imidazolines, but the residual primary amine in the product distinguishes it functionally from all hydroxyethyl and amidoethyl quaternaries [2].
| Evidence Dimension | Functional group identity at N1 side chain terminus |
|---|---|
| Target Compound Data | Primary amine (-NH2); capable of further derivatization (amidation, alkylation, Schiff base formation) |
| Comparator Or Baseline | CAS 94108-68-6: terminal hydroxyl (-OH); chemically inert under mild nucleophilic conditions |
| Quantified Difference | Qualitative functional distinction; no published comparative reactivity data for this specific pair |
| Conditions | Inferred from general organic reactivity principles and imidazolinium synthetic routes described in Bajpai & Tyagi (2006) |
Why This Matters
For procurement decisions, the primary amine distinguishes CAS 94138-96-2 as the only heptadecyl imidazolinium methyl sulphate that permits post-synthetic covalent modification, enabling custom derivatization workflows that the hydroxyethyl analog cannot support.
- [1] PubChem. (2024). Compound Summary for CID 44144888 (94138-96-2) and related entries. National Center for Biotechnology Information. View Source
- [2] Bajpai, D., & Tyagi, V. K. (2006). Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications. Journal of Oleo Science, 55(7), 319–329. DOI: 10.5650/jos.55.319 View Source
